molecular formula C9H10N4O B12211649 2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

Cat. No.: B12211649
M. Wt: 190.20 g/mol
InChI Key: OEFNLDMRTAUREG-UHFFFAOYSA-N
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Description

2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is a compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring fused with an oxadiazole ring, connected to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine typically involves the reaction of pyridine derivatives with oxadiazole precursors. One common method involves the reaction of 4-pyridinecarboxylic acid hydrazide with ethyl chloroacetate to form the oxadiazole ring, followed by reduction to yield the ethanamine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyridine ring can enhance the compound’s binding affinity to these targets, leading to its bioactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the pyridine and oxadiazole rings in 2-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine makes it unique. This combination enhances its potential for diverse biological activities and applications in materials science, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethanamine

InChI

InChI=1S/C9H10N4O/c10-4-1-8-12-9(13-14-8)7-2-5-11-6-3-7/h2-3,5-6H,1,4,10H2

InChI Key

OEFNLDMRTAUREG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)CCN

Origin of Product

United States

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